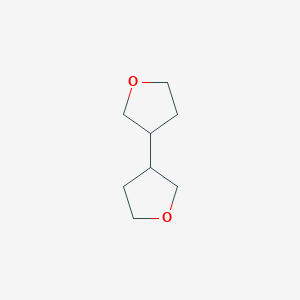
2-Oxolan-2-yloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxolan-2-yloxolane, also known as Octahydro-3,3’-bifuran, is an organic compound with the molecular formula C8H14O2. It is characterized by its oxygen-containing heterocyclic structure, which imparts unique chemical properties. This compound is a colorless liquid at room temperature and is soluble in many organic solvents .
Preparation Methods
2-Oxolan-2-yloxolane can be synthesized through various methods. One common synthetic route involves the ring-opening reaction of epoxides. This method allows for the formation of the compound under controlled laboratory conditions. The specific reaction conditions, such as temperature and pressure, can be optimized based on the desired yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, ensuring consistent quality and efficiency. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
2-Oxolan-2-yloxolane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the major products formed .
For instance, oxidation of this compound can lead to the formation of various oxygenated products, while reduction reactions can yield different alcohols or hydrocarbons. Substitution reactions, on the other hand, can introduce new functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
2-Oxolan-2-yloxolane has a wide range of applications in scientific research. In chemistry, it serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
In biology and medicine, this compound is used in the study of biochemical pathways and the development of drug delivery systems. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes and designing targeted therapies .
In the industrial sector, this compound is employed in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes, contributing to the development of innovative products .
Mechanism of Action
The mechanism of action of 2-Oxolan-2-yloxolane involves its interaction with specific molecular targets and pathways. Its oxygen-containing heterocyclic structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2-Oxolan-2-yloxolane can be compared to other similar compounds, such as tetrahydrofuran and dioxane. While these compounds share some structural similarities, this compound is unique in its specific arrangement of oxygen atoms and its resulting chemical properties .
Tetrahydrofuran (THF): THF is a widely used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds. it lacks the additional oxygen atom present in this compound, which can influence its reactivity and applications.
Dioxane: Dioxane is another oxygen-containing heterocycle, but its structure and properties differ significantly from those of this compound.
By understanding the unique characteristics of this compound, researchers can better utilize its properties in various scientific and industrial applications.
Properties
CAS No. |
106538-38-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(oxolan-3-yl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-3-9-5-7(1)8-2-4-10-6-8/h7-8H,1-6H2 |
InChI Key |
LUTCQIQZNVJETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















